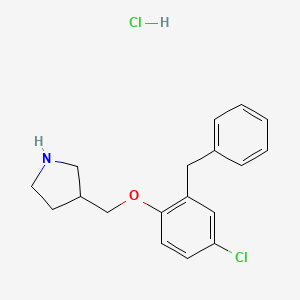

![molecular formula C13H15N3O2 B1374618 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1338495-11-6](/img/structure/B1374618.png)

2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

Overview

Description

“2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . It is considered a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of “2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” is characterized by a pyrazole ring attached to a benzoic acid group . The pyrazole ring contains two nitrogen atoms adjacent to three carbon atoms .

Chemical Reactions Analysis

While specific chemical reactions involving “2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” are not available, pyrazole compounds are known to participate in a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry .

Scientific Research Applications

Application

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

Method of Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Results

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Synthesis Mechanism of 4-amino-3,5-dimethyl Pyrazole

Application

The synthesis process of 4-amino-3,5-dimethyl pyrazole is monitored using Fourier transform infrared (FT-IR) spectroscopy .

Method of Application

The obtained data matrix of IR was analyzed by a well-known chemometric method, independent component analysis (ICA), which determined the concentration profiles and the spectra of the reactant, intermediates, and product .

Results

The possible synthesis mechanism was deduced, and the results indicated that ICA combined with in-line FT-IR spectroscopy can be used to study the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole successfully .

3. Anti-tubercular Potential of Imidazole Derivatives

Application

Imidazole derivatives have shown potential in the treatment of tuberculosis .

Method of Application

Compounds containing the imidazole moiety have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis .

Results

Certain compounds showed potent anti-tubercular activity compared to others .

4. Corrosion Inhibition

Application

A new pyrazole derivative was used as a corrosion inhibitor for carbon steel in an acidic solution .

Method of Application

Various techniques including electrochemical impedance spectroscopy (EIS), potentiodynamic polarization (PDP), surface morphology analysis (SEM), energy-dispersive X-ray spectrometry (EDX), atom force microscopy (AFM), angle of contact, X-ray diffraction analysis (XRD), X-ray photoelectron spectroscopy (XPS), and UV-visible analysis were used to assess the ability of the pyrazole derivative .

Results

The inhibitor, acting in a mixed inhibitory mode, considerably reduced the incidence of carbon steel corrosion by protecting the metal surface with an effective protective layer .

5. Analysis of Glucose Content

Application

3-(Dimethylamino)benzoic acid has been used to analyse glucose content from the extraction of starch and soluble sugars .

Method of Application

The compound is likely used as a reagent in a colorimetric assay or similar procedure to quantify glucose .

Results

The specific results would depend on the particular experiment, but this method allows for the quantification of glucose in various samples .

6. Biological Potential of Indole Derivatives

Application

Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives .

Method of Application

These compounds have been synthesized and evaluated for their biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Results

The specific results would depend on the particular compound and its biological activity, but indole derivatives have shown promise in a variety of therapeutic applications .

Future Directions

Pyrazole derivatives, including “2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid”, hold promise in various fields of research due to their wide range of biological activities . They can be used in the development of new drugs, materials chemistry, and as catalysts in chemical reactions .

properties

IUPAC Name |

2-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13(17)18/h3-6H,7,14H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVUIVRNDHVVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201175278 | |

| Record name | Benzoic acid, 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |

CAS RN |

1338495-11-6 | |

| Record name | Benzoic acid, 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374535.png)

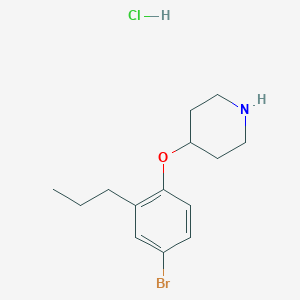

![3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374542.png)

![4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374543.png)

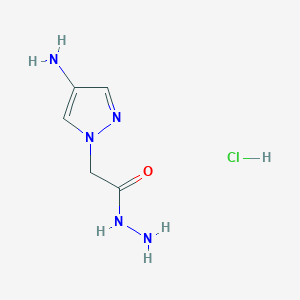

![2,4-Dimethyl-6-oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1374545.png)

![2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374549.png)

![3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether](/img/structure/B1374551.png)

![4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374554.png)

![2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374555.png)

![4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374557.png)

![3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374558.png)